N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide
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Overview
Description
N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide is an organic compound that belongs to the class of acetamides It features a quinoline ring, a phenylethyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide typically involves the reaction of 2-quinolinethiol with 1-phenylethylamine in the presence of an acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated phenylethyl derivatives.
Scientific Research Applications
N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The quinoline ring may play a crucial role in binding to these targets, while the sulfanylacetamide moiety could be involved in modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-phenylethyl)maleimide: Used for derivatization of biological thiols.
Phenoxy acetamide derivatives: Known for their pharmacological activities, including anti-inflammatory and analgesic effects.
Uniqueness
N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide is unique due to its specific combination of a quinoline ring, phenylethyl group, and sulfanylacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14(15-7-3-2-4-8-15)20-18(22)13-23-19-12-11-16-9-5-6-10-17(16)21-19/h2-12,14H,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLQEGUBZZHIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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